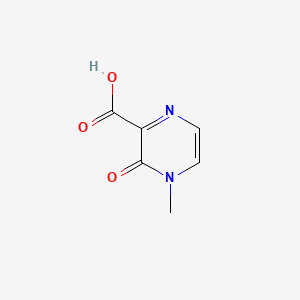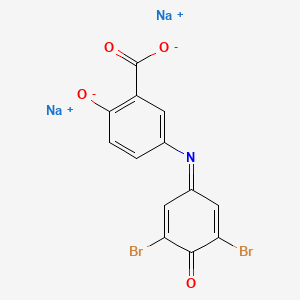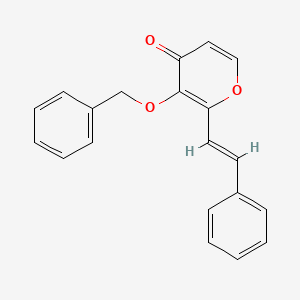
3-Benzyloxy-2-styryl-pyran-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Benzyloxy-2-styryl-pyran-4-one involves the Wittig reaction, where different styryl side chains are linked to the C2-position of pyranones . Intermediates with a carboxylic group are obtained by the substitution of glycine, followed by the deprotection of the benzyl group by hydrochloric acid .Molecular Structure Analysis
The molecular formula of 3-Benzyloxy-2-styryl-pyran-4-one is C20H16O3 . The molecular weight is 304.345 .Chemical Reactions Analysis
The chemical reactivity of 3-Benzyloxy-2-styryl-pyran-4-one can be influenced by the presence of an electron-withdrawing cyano group, which activates the styryl double bond .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
- A microwave-assisted transformation of 2-pyrones into 4-pyrones has been developed, followed by photocatalytic oxidative cyclization to obtain new benzo[f]chromen-1-ones and phenyl-4H-chromen-4-ones, demonstrating an innovative approach in synthetic chemistry (Ait‐Baziz et al., 2014).
- The synthesis of bis-DCM type dyes involving 2,6-bis (4-(dialkylamino) styryl)-4H-pyran-4-one suggests its utility in the development of materials for organic light-emitting diodes, highlighting its importance in materials science (Teimuri‐Mofrad et al., 2018).
- The creation of novel metal-chelator-bearing compounds from 5-benzyloxy-2-(hydroxymethyl)pyran-4-one for cytotoxicity evaluation against various cancer cell lines indicates its potential in medicinal chemistry and cancer research (Chen et al., 2003).
Photophysical Properties and Organic Electronics
- The study of substituted phenols from pyranone precursors including 3-(benzyloxy)-2-methyl-4H-pyran-4-one underlines the importance of these compounds in organic synthesis and their potential application in various fields, including materials science and pharmacology (Marshall et al., 2009).
- The development of glassy organic compounds based on the 4H-pyran-4-ylidene fragment for potential use as solution-processable emitters in optical applications, with amplified spontaneous emission properties, illustrates its utility in the field of photonics and optoelectronics (Zarins et al., 2020).
Antioxidant Properties and Biological Activity
- A theoretical study on the radical scavenging antioxidant activity of 3-styrylchromone derivatives, where the molecular structure plays a significant role, suggests the potential of these compounds in pharmaceutical applications and as antioxidants (Huang et al., 2021).
- The design, synthesis, and characterization of ferrocene-based V-shaped chromophores, including 4H-pyran fragments, for optical applications, show the potential of these compounds in the development of materials with nonlinear optical properties (Teimuri‐Mofrad et al., 2017).
Direcciones Futuras
The future directions of 3-Benzyloxy-2-styryl-pyran-4-one could involve further exploration of its potential therapeutic and industrial applications. As an intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor , it could play a role in the development of new treatments for HIV-1.
Propiedades
IUPAC Name |
2-[(E)-2-phenylethenyl]-3-phenylmethoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-18-13-14-22-19(12-11-16-7-3-1-4-8-16)20(18)23-15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNZXGRTBJGQGT-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-2-styryl-pyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



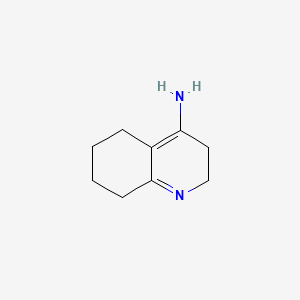

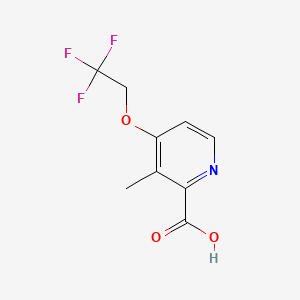
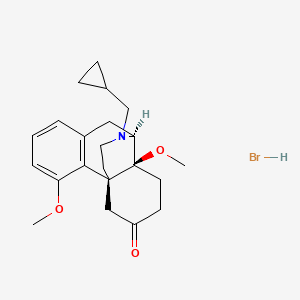
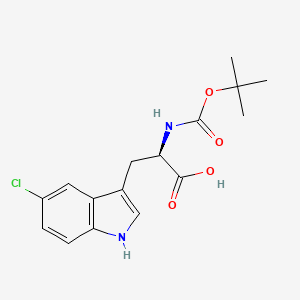
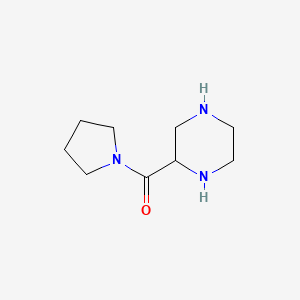
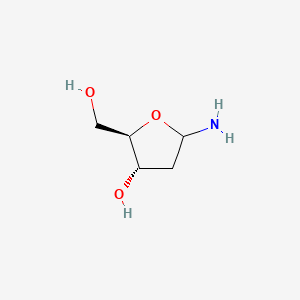
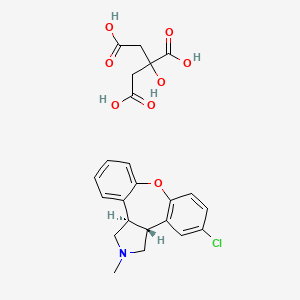
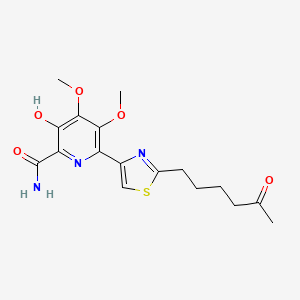
![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)
